molecular formula C25H23BrN2O B11565405 N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide

Cat. No.: B11565405
M. Wt: 447.4 g/mol
InChI Key: VCGJLYRJWCRKOU-JVWAILMASA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its strained nature, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The cyclopropane ring’s strained nature may also play a role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide apart from similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C25H23BrN2O

Molecular Weight

447.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H23BrN2O/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(29)28-27-16-19-9-11-22(26)12-10-19/h3-14,16,23H,15H2,1-2H3,(H,28,29)/b27-16+

InChI Key

VCGJLYRJWCRKOU-JVWAILMASA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)Br)C4=CC=CC(=C4)C

Origin of Product

United States

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